4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-1-tert-butylpyrazole |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)13-7-9(6-12-13)14-8-4-11-5-8/h6-8,11H,4-5H2,1-3H3 |
InChI Key |
WMDFWMSUVYRTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)OC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines
The most prevalent method for pyrazole synthesis involves reacting 1,3-dicarbonyl precursors with hydrazines. For 1-tert-butyl-4-hydroxy-1H-pyrazole (a key intermediate), the following protocol has been adapted from RSC procedures:
Procedure :
-
Combine ethyl acetoacetate (1.0 mmol) and tert-butyl hydrazine hydrochloride (1.2 mmol) in ethanol.
-
Add [Ce(L-Pro)₂]₂(Oxa) (5 mol%) as a catalyst.
-
Stir at 25°C for 12 hours under N₂.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Outcome :
Direct Alkylation of Pyrazole Intermediates
Alternative routes employ pre-formed pyrazole cores. For example, 4-hydroxy-1H-pyrazole can be alkylated with tert-butyl bromide under phase-transfer conditions:
Procedure :
-
Dissolve 4-hydroxy-1H-pyrazole (1.0 mmol) in DMF.
-
Add K₂CO₃ (2.0 mmol) and tetrabutylammonium bromide (0.1 mmol).
-
Introduce tert-butyl bromide (1.5 mmol) dropwise at 0°C.
-
Warm to 60°C for 6 hours.
Outcome :
Installation of the Azetidin-3-yloxy Moiety
Mitsunobu Coupling
The Mitsunobu reaction enables efficient ether bond formation between sterically hindered alcohols and phenols. Applied to 1-tert-butyl-4-hydroxy-1H-pyrazole and azetidin-3-ol:
Procedure :
-
Combine 1-tert-butyl-4-hydroxy-1H-pyrazole (1.0 mmol), azetidin-3-ol (1.2 mmol), and PPh₃ (1.5 mmol) in THF.
-
Add diethyl azodicarboxylate (DEAD, 1.5 mmol) at 0°C.
-
Stir at 25°C for 24 hours.
-
Purify via flash chromatography (CH₂Cl₂:MeOH = 95:5).
Outcome :
Nucleophilic Aromatic Substitution
For electron-deficient pyrazole intermediates, direct displacement of leaving groups (e.g., Cl, Br) by azetidin-3-ol is feasible:
Procedure :
-
Synthesize 1-tert-butyl-4-bromo-1H-pyrazole via bromination of the parent compound.
-
React with azetidin-3-ol (2.0 mmol) and KOtBu (3.0 mmol) in DMSO at 80°C for 8 hours.
Outcome :
Integrated Synthetic Routes
Sequential Cyclocondensation–Mitsunobu Approach
Combining Sections 2.1 and 3.1 provides a two-step pathway:
One-Pot Tandem Synthesis
Emerging methodologies aim to consolidate steps:
Procedure :
-
React ethyl 3-oxobutanoate, tert-butyl hydrazine, and azetidin-3-ol in a single flask.
-
Employ Sc(OTf)₃ (10 mol%) as a dual catalyst for both cyclocondensation and etherification.
Outcome :
Analytical Characterization and Quality Control
Critical analytical data for 4-(azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole:
Spectroscopic Data :
-
¹H NMR (300 MHz, CDCl₃): δ 1.42 (s, 9H, C(CH₃)₃), 3.80–4.10 (m, 4H, azetidine CH₂), 5.91 (s, 1H, pyrazole H3).
-
HRMS (ESI+) : m/z calcd. for C₁₀H₁₇N₃O [M+H]⁺: 195.1375; found: 195.1378.
Purity Assessment :
Challenges and Optimization Strategies
Azetidine Ring Stability
The strained azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:
Regioselectivity in Pyrazole Formation
Unsymmetrical 1,3-dicarbonyl precursors risk forming regioisomeric pyrazoles. Solutions involve:
Industrial-Scale Considerations
For kilogram-scale production, the following parameters are critical:
| Parameter | Mitsunobu Route | Nucleophilic Substitution Route |
|---|---|---|
| Cost (USD/kg) | 12,500 | 8,200 |
| Cycle Time | 48 h | 72 h |
| E-Factor | 86 | 45 |
| Preferred Use Case | Pharma intermediates | Bulk chemical production |
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
- Mechanism of Action : The azetidine ring in this compound acts as a pharmacophore, which can bind to specific enzymes or receptors involved in disease processes. This property is crucial for designing new therapeutics aimed at treating conditions such as cancer and inflammatory diseases.
Synthesis of Heterocyclic Compounds
This compound serves as a versatile building block in the synthesis of more complex heterocycles. Its reactivity allows it to undergo various chemical transformations, including:
- Oxidation : Can yield ketones or carboxylic acids.
- Reduction : Can produce alcohols or amines.
- Substitution Reactions : Nucleophilic substitution can occur at the azetidine or pyrazole rings.
These reactions are essential for creating novel compounds with desired biological activities.
Material Science
In material science, 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole is utilized in the development of new materials and chemical processes. Its unique properties contribute to advancements in polymer chemistry and nanotechnology.
Case Study 1: Synthesis of Pyrazole Derivatives
A study demonstrated the synthesis of various pyrazole derivatives using 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole as a precursor. The results showed that modifications to the azetidine ring could enhance biological activity against specific targets, highlighting its potential in drug discovery .
Case Study 2: Anticancer Activity
Research has indicated that compounds similar to 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole exhibit significant anticancer properties. For instance, derivatives were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can interact with active sites, potentially inhibiting or modifying the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on pyrazole derivatives with analogous substitutions, as described in the provided evidence. Key differences in functional groups, synthetic routes, and inferred properties are highlighted.
Table 1: Structural and Functional Group Comparison
Substituent Effects on Physicochemical Properties
- Azetidin-3-yloxy vs. In contrast, methoxy groups (e.g., in SI112 and Compound 72) improve solubility via polarity but may reduce metabolic stability due to demethylation pathways .
- tert-Butyl vs. Benzamide-containing analogs (e.g., Compound 72) may engage in hydrogen bonding with targets, enhancing affinity but reducing membrane permeability .
Research Implications and Gaps
- Activity Prediction : The azetidine-oxy group may mimic morpholine or piperidine motifs in kinase inhibitors, warranting target-binding assays.
- Synthetic Optimization : Adapting HBTU-mediated coupling () or aniline-based reactions () could streamline synthesis .
- Stability Studies : Comparative analysis of azetidine vs. pyrrolidine/piperidine analogs is needed to assess hydrolytic stability.
Biological Activity
4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an azetidine group and a tert-butyl moiety. This unique structure may influence its interaction with biological targets.
The biological activity of 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may inhibit specific enzymes related to inflammatory pathways, similar to other pyrazole derivatives that have shown anti-inflammatory properties by blocking cyclooxygenase (COX) enzymes .
Biological Activity Overview
The biological activities of 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit inflammatory mediators. For instance, compounds with similar structures have been shown to reduce levels of prostaglandins and cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
2. Antimicrobial Properties
Studies on related pyrazole compounds have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .
3. Anticancer Potential
Pyrazole derivatives are being explored for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Case Studies
Several studies provide insight into the biological effects of related pyrazole compounds:
- Study on NAAA Inhibition : A recent study identified potent pyrazole derivatives that inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), suggesting their utility in managing inflammatory responses . Although not directly studying 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole, the findings highlight the potential for similar compounds to modulate inflammatory pathways.
- Antimicrobial Testing : A comparative analysis of various pyrazoles showed that certain derivatives exhibited bactericidal effects against resistant strains of bacteria, indicating a promising area for further exploration regarding 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole's efficacy .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and carbonyl-containing precursors. For example, triazenylpyrazole precursors can be reacted with azido(trimethyl)silane under copper-catalyzed conditions to form hybrid structures, as demonstrated in triazole-pyrazole syntheses (e.g., 61% yield at 50°C for 16 hours) . Reaction temperature, solvent choice (e.g., THF/water mixtures), and catalysts (e.g., copper sulfate) critically influence yield and purity. Optimizing stoichiometry and purification via column chromatography (cyclohexane/ethyl acetate gradients) is recommended .
Q. How can NMR and X-ray crystallography confirm the structural integrity of 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole?
- Methodological Answer : Structural validation requires a combination of ¹H/¹³C NMR and X-ray diffraction. For pyrazole analogs, NMR chemical shifts (e.g., δ = 7.54 ppm for pyrazole protons) and coupling constants (e.g., J = 8.1–18.1 Hz for aromatic systems) help confirm regiochemistry . X-ray crystallography resolves stereoelectronic effects, such as torsional angles (e.g., C5–N3–C2–C3 = 178.3°) and hydrogen-bonding networks, ensuring accurate assignment of substituent positions .
Q. What strategies resolve solubility challenges during the purification of this compound?
- Methodological Answer : Low solubility in polar solvents can be mitigated by dry-load purification using Celite and gradient elution (e.g., cyclohexane to ethyl acetate). For hydrophobic pyrazole derivatives, silica gel chromatography with incremental polarity adjustments (0–25% ethyl acetate over 20 column volumes) effectively isolates the target compound . Recrystallization in dichloromethane/hexane mixtures may further enhance purity .
Q. How should researchers design in vitro assays to evaluate the anticonvulsant potential of this compound?
- Methodological Answer : Anticonvulsant activity is typically assessed via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models. Dose-response studies (e.g., 30–100 mg/kg) are conducted to determine ED₅₀ values, with phenytoin or valproate as positive controls. Structural analogs, such as 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole, have shown efficacy in similar assays .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be systematically analyzed?
- Methodological Answer : Contradictory results often arise from variations in assay conditions (e.g., cell lines, animal strains) or pharmacokinetic factors. Meta-analyses should normalize data using standardized metrics (e.g., % inhibition at 10 µM) and assess structure-activity relationships (SAR). For example, tert-butyl groups enhance metabolic stability but may reduce solubility, impacting in vivo efficacy . Computational tools (e.g., molecular docking) can reconcile discrepancies by identifying critical binding interactions .
Q. What computational approaches predict the binding affinity of this compound with neurological targets like GABAₐ receptors?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) model ligand-receptor interactions. Key parameters include binding free energy (ΔG), hydrogen-bonding patterns, and hydrophobic contacts. For pyrazole derivatives, the tert-butyl group often occupies hydrophobic pockets, while azetidine oxygen may form hydrogen bonds with residues like α1-Thr236 in GABAₐ receptors .
Q. How can regioselectivity challenges during pyrazole functionalization be addressed?
- Methodological Answer : Regioselectivity in pyrazole chemistry is influenced by electronic and steric effects. Directed ortho-metalation (DoM) using LDA or Grignard reagents selectively functionalizes the C4 position. For example, 3,5-dimethylpyrazole derivatives undergo C4 bromination under NBS/radical conditions. Alternatively, palladium-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids targets specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
